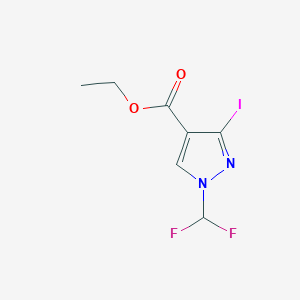

Ethyl 1-(difluoromethyl)-3-iodo-1H-pyrazole-4-carboxylate

Description

Historical Context of Halogenated Pyrazole Derivatives in Organic Chemistry

Halogenated pyrazoles have been integral to organic synthesis since the late 19th century, when Hans von Pechmann first synthesized pyrazole via acetylene and diazomethane reactions. The introduction of halogen substituents, such as fluorine and iodine, emerged as a pivotal strategy to enhance the physicochemical and biological profiles of pyrazole-based compounds. For instance, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid became a cornerstone for commercial fungicides targeting succinate dehydrogenase. This compound represents a modern iteration of this tradition, combining fluorine’s electronegativity with iodine’s capacity for cross-coupling reactions.

Structural Significance of Difluoromethyl and Iodo Substituents

The difluoromethyl (-CF$$_2$$H) group at the N1 position introduces strong electron-withdrawing effects, stabilizing the pyrazole ring through inductive withdrawal and hyperconjugation. This substituent also engages in weak hydrogen bonding, as demonstrated in studies of N-difluoromethylated amides, where fluorine’s lone pairs participate in non-covalent interactions. Concurrently, the iodo substituent at C3 enhances polarizability and serves as a synthetic handle for Suzuki-Miyaura or Ullmann-type couplings. The ethyl carboxylate at C4 further contributes to solubility and reactivity, enabling downstream functionalization.

Table 1: Key Structural Features of this compound

Positional Isomerism in Pyrazole Carboxylate Systems

Positional isomerism in pyrazole carboxylates profoundly influences reactivity and application. For example, shifting the carboxylate group from C4 to C5 alters hydrogen-bonding networks and steric accessibility. In this compound, the C4 carboxylate orientation optimizes electronic conjugation with the pyrazole ring, enhancing stability. Comparative studies of pyrazolo[3,4-d]pyrimidine derivatives reveal that minor positional changes, such as fusion with pyrimidine, drastically reduce antiviral activity, underscoring the sensitivity of bioactivity to substituent arrangement.

The synthetic flexibility of pyrazole systems is exemplified by modular approaches, such as the one-pot reaction of acetophenones with aldehyde hydrazones. These methods enable precise control over substituent placement, as seen in the high-yield synthesis of 3,5-diarylpyrazoles under optimized conditions (e.g., 81% yield using catalytic HCl and DMSO). Such strategies highlight the critical role of positional isomerism in tailoring molecular properties for specific applications.

Properties

Molecular Formula |

C7H7F2IN2O2 |

|---|---|

Molecular Weight |

316.04 g/mol |

IUPAC Name |

ethyl 1-(difluoromethyl)-3-iodopyrazole-4-carboxylate |

InChI |

InChI=1S/C7H7F2IN2O2/c1-2-14-6(13)4-3-12(7(8)9)11-5(4)10/h3,7H,2H2,1H3 |

InChI Key |

IFURDEQJUGYVCX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN(N=C1I)C(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(difluoromethyl)-3-iodo-1H-pyrazole-4-carboxylate typically involves the difluoromethylation of a pyrazole precursor. One common method includes the reaction of 1H-pyrazole-4-carboxylate with difluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the process may be optimized by employing catalysts and advanced purification techniques to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(difluoromethyl)-3-iodo-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The iodo group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Cross-Coupling Reactions: The iodo group can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Cross-Coupling: Palladium catalysts and appropriate ligands.

Major Products

The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .

Scientific Research Applications

Ethyl 1-(difluoromethyl)-3-iodo-1H-pyrazole-4-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in drug discovery.

Medicine: Explored for its therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.

Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 1-(difluoromethyl)-3-iodo-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The difluoromethyl group enhances its binding affinity to enzymes and receptors, while the iodo group facilitates its incorporation into larger molecular frameworks. This compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Substituent Variations

Key analogs and their substituent differences are summarized below:

Physical Properties

- Hydroxyl-containing analogs (e.g., ) likely exhibit higher melting points due to hydrogen bonding .

- Solubility : Iodo and CF₂H groups may reduce polarity compared to hydroxyl or sulfonyl analogs (), affecting solubility in organic solvents .

Research Findings and Data Tables

Table 2: Substituent Electronic Effects

| Substituent | Electronic Effect | Impact on Reactivity |

|---|---|---|

| Iodine (I) | Weakly electron-withdrawing | Facilitates cross-coupling, meta-directing |

| CF₂H | Strong electron-withdrawing | Activates ring for electrophilic substitution |

| CF₃ | Stronger electron-withdrawing | Enhances stability, reduces nucleophilic attack |

| CH₃ | Electron-donating | Increases steric hindrance, slows reactions |

Biological Activity

Ethyl 1-(difluoromethyl)-3-iodo-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article discusses its synthesis, biological properties, mechanism of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the difluoromethylation of a pyrazole precursor. The common method includes:

- Starting Material : 1H-pyrazole-4-carboxylate.

- Reagents : Difluoromethyl iodide and a base (e.g., potassium carbonate).

- Solvent : Organic solvents like acetonitrile.

- Conditions : Elevated temperatures to facilitate the reaction.

This method allows for high yields and purity of the final product, which is crucial for subsequent biological testing .

Antimicrobial Properties

Research indicates that pyrazole derivatives, including this compound, exhibit notable antimicrobial activity. Various studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi.

| Compound | MIC (μmol/mL) against E.coli | MIC (μmol/mL) against P.aeruginosa | MIC (μmol/mL) against C. parapsilosis |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate | 0.038 | 0.067 | 0.020 |

Note: Specific MIC values for this compound were not available in the reviewed literature but are expected to be comparable to other active pyrazoles .

Antitumor Activity

Pyrazole derivatives are recognized for their antitumor properties due to their ability to inhibit key cancer-related pathways. For instance, some studies have demonstrated that certain pyrazoles can effectively inhibit BRAF(V600E) and EGFR signaling pathways, which are crucial in various cancers.

A notable case study involved the evaluation of several pyrazole derivatives in breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that compounds with halogen substitutions showed enhanced cytotoxicity compared to non-substituted analogs. The combination of these pyrazoles with conventional chemotherapeutics like doxorubicin exhibited significant synergistic effects, suggesting their potential use in combination therapies .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the presence of difluoromethyl and iodo groups enhances the compound's ability to interact with biological targets, potentially leading to:

- Inhibition of specific enzymes involved in cell proliferation.

- Induction of apoptosis in cancer cells.

- Disruption of bacterial cell wall synthesis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification methods for Ethyl 1-(difluoromethyl)-3-iodo-1H-pyrazole-4-carboxylate?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cross-coupling reactions. For example, starting from ethyl 3-iodo-1H-pyrazole-4-carboxylate, difluoromethyl groups can be introduced using reagents like chlorodifluoromethane under basic conditions. Purification typically involves recrystallization from n-hexane/ethyl acetate mixtures (yield ~43%) . Characterization employs / NMR, MS, and HRMS to confirm structural integrity .

Q. How should researchers handle safety and waste disposal for this compound?

- Methodological Answer : Wear protective equipment (gloves, goggles, lab coats) to avoid skin contact. Perform reactions in fume hoods due to potential volatile byproducts. Waste should be segregated into halogenated organic containers and processed by certified waste management services. Safety protocols align with GHS guidelines for similar pyrazole derivatives .

Q. What analytical techniques are critical for validating the purity and structure of this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : NMR (400 MHz) to confirm substituent positions (e.g., δ 8.02 ppm for pyrazole protons) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+Na] at 361.0018) .

- Chromatography : HPLC or TLC to assess purity (>95%) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction using SHELXL (v2014+) refines the structure by analyzing bond lengths, angles, and torsional parameters. For pyrazole derivatives, data-to-parameter ratios >14:1 and R-factors <0.05 ensure reliability. Mercury software visualizes packing patterns and validates hydrogen-bonding networks .

Q. What strategies address contradictions in spectroscopic or crystallographic data during characterization?

- Methodological Answer :

- For spectral mismatches: Compare experimental NMR shifts with DFT-calculated values or use 2D NMR (e.g., HSQC) to resolve overlapping signals .

- For crystallographic discrepancies: Cross-validate with powder XRD or electron density maps. SHELXD can phase high-resolution data to detect disorder or twinning .

Q. How can the iodo substituent be leveraged to synthesize bioactive analogs?

- Methodological Answer : The iodine atom is a versatile site for cross-coupling (e.g., Sonogashira or Suzuki reactions) to introduce aryl/alkynyl groups. For example, palladium-catalyzed coupling with terminal alkynes yields triazole-pyrazole hybrids, which are screened for antimicrobial activity using microbroth dilution assays .

Q. What computational methods predict physicochemical properties (e.g., solubility, pKa) for this compound?

- Methodological Answer :

- Solubility : Use COSMO-RS or Abraham solvation models, calibrated against experimental water solubility (e.g., 4.63 g/L at 22°C for related esters) .

- pKa : DFT-based calculations (e.g., B3LYP/6-311+G(d,p)) predict acidity, validated by potentiometric titration .

Q. How does the difluoromethyl group influence the compound’s electronic and steric properties in drug design?

- Methodological Answer : The CFH group enhances metabolic stability and lipophilicity. Electrostatic potential maps (via Gaussian09) show its electron-withdrawing effect, which can be optimized in kinase inhibitors. Steric parameters are quantified using ConQuest to compare with co-crystal structures of target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.